N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide
Description
N-(3-Methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide is a benzamide derivative featuring a pyrazole core substituted with a thiophene ring and a trifluoromethyl group. The compound’s structure combines a methoxypropyl side chain, which may enhance solubility, with a thiophene moiety that could influence π-π interactions in biological systems. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and lipophilicity in medicinal chemistry .
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-27-10-3-9-23-18(26)13-5-7-14(8-6-13)25-15(16-4-2-11-28-16)12-17(24-25)19(20,21)22/h2,4-8,11-12H,3,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKFLONQMSRCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide, known by its CAS number 956683-88-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a complex structure that includes a trifluoromethyl group and a thiophene ring, which are significant for its biological interactions.
The mechanism of action for benzamide derivatives typically involves the inhibition of key enzymes or pathways involved in cell proliferation. For example, some compounds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The presence of the trifluoromethyl group and the thiophene moiety may enhance the compound's ability to interact with these biological targets.
Antioxidative Properties
Compounds with similar structures have demonstrated antioxidative properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells. This action is particularly relevant in cancer therapy, where oxidative stress is often elevated.
Study 1: Synthesis and Biological Evaluation
A study synthesized various benzamide derivatives, including those structurally related to this compound. The results indicated that modifications to the phenyl ring significantly affected antiproliferative activity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 3.1 µM .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds, revealing that electron-withdrawing groups like trifluoromethyl enhance biological activity by increasing lipophilicity and improving binding affinity to target proteins . This suggests that the trifluoromethyl group in this compound may play a critical role in its biological efficacy.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Benzamide Derivative A | 3.1 | MCF-7 |
| Benzamide Derivative B | 5.0 | HeLa |
| This compound | TBD | TBD |
Comparison with Similar Compounds
Table 1: Pyrazole-Based Analogs
Key Findings :
- The target compound replaces bulky tert-butoxy groups (as in ) with a methoxypropyl chain, likely improving solubility and reducing steric hindrance for target binding.
Benzamide Derivatives
Table 2: Benzamide-Based Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
